3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor of Janus kinases (JAK) 1 and 2. This compound is classified as a pyrrolopyrimidine derivative, characterized by its complex structure that includes a cyclopentyl group and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 306.37 g/mol .
The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile typically involves multi-step processes that integrate various nitrogen nucleophiles to construct the desired heterocyclic structures. These methods have been optimized in several studies to enhance yield and purity. Key techniques include:
The molecular structure of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile features a complex arrangement of nitrogen-containing heterocycles that contribute to its biological activity. The structural data includes:
This structure allows for specific interactions with biological targets, particularly Janus kinases.
The chemical reactivity of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is influenced by its functional groups. It can undergo various reactions typical for nitriles and heterocycles, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
Ruxolitinib exerts its therapeutic effects primarily through the competitive inhibition of Janus kinases 1 and 2 at their ATP-binding sites. This inhibition alters several signaling pathways related to cytokine interactions and immune responses. Specifically, it significantly affects:
These pathways are crucial for regulating immune responses and hematopoiesis .
The physical and chemical properties of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile include:
Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are utilized to characterize these properties further .
Ruxolitinib is primarily utilized in the pharmaceutical industry for treating conditions associated with dysregulated JAK signaling, such as:
Additionally, ongoing research explores its potential applications in treating other inflammatory diseases and conditions involving cytokine dysregulation. Its ability to modulate immune responses makes it a candidate for further investigation in various therapeutic areas .
The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile hinges on sequential heterocycle construction and coupling reactions. The core scaffold integrates a pyrrolopyrimidine moiety, a pyrazole linker, and a chiral cyclopentylpropanenitrile chain. Industrial routes typically involve:
Table 1: Key Intermediates in Core Scaffold Assembly
Intermediate | Role | Synthetic Method |
---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Electrophilic coupling site | Chlorination of pyrrolopyrimidinone |
3-(Bromomethyl)cyclopentylpropanenitrile | Alkylating agent | Cyclopentyl Grignard + acrylonitrile |
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | Nucleophile | Suzuki coupling or heterocycle fusion |
This intermediate is synthesized via Vorbrüggen glycosylation followed by chlorination. Critical parameters include:
The cyclopentyl moiety is introduced via Michael addition of cyclopentylmagnesium bromide to acrylonitrile, yielding 3-cyclopentylpropanenitrile. Subsequent bromination at the β-position generates the alkylating agent. Key challenges:
The biologically active (R)-enantiomer (ruxolitinib) is synthesized via:
Table 2: Enantioselective Synthesis Approaches
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Chiral HPLC Resolution | Amylose column; hexane/iPrOH mobile phase | >99.5 | 40–45 |
Phase-Transfer Catalysis | Cinchonidine catalyst; KOH/toluene | 98.2 | 85 |
Diastereomeric Crystallization | (1R,2S)-(-)-Ephedrine salt | 99.0 | 75 |
The pyrazole-pyrrolopyrimidine coupling efficiency depends critically on solvent polarity and catalyst selection:
Industrial production faces hurdles in purification and polymorph control:
Table 3: Industrial Process Parameters for Salt Formation
Parameter | Form I (Phosphate) | Form B (HBr Salt) |
---|---|---|
Solvent System | H₂O/iPrOH (3:1) | Ethyl acetate/Heptane |
Crystallization Temp | 0–5°C | 20–25°C |
Purity (HPLC) | 99.95% | 99.92% |
Storage Stability | 24 months (25°C) | 36 months (25°C) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7